1-(Perfluoro-n-hexyl)dodecane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

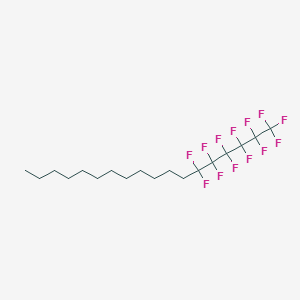

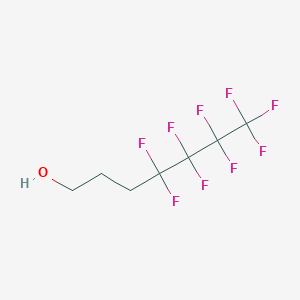

The compound "1-(Perfluoro-n-hexyl)dodecane" is a perfluoroalkylated hydrocarbon, which is part of a class of compounds known for their unique properties due to the presence of fluorine atoms. These compounds are of interest due to their potential applications in various chemical reactions and their distinctive physical and chemical characteristics.

Synthesis Analysis

The synthesis of perfluoroalkylated compounds can involve the use of perfluoroalkyl iodides in reactions with olefins. For instance, perfluoroalkylcopper(I) compounds have been shown to react with olefins such as 1-heptene and 1-dodecene to yield mixtures that include perfluoroalkylated alkanes and alkenes . This suggests that similar methodologies could potentially be applied to synthesize "1-(Perfluoro-n-hexyl)dodecane" by reacting a perfluoro-n-hexylcopper(I) compound with dodecene.

Molecular Structure Analysis

The molecular structure of perfluoroalkylated compounds is significantly influenced by the presence of fluorine atoms. For example, a study on the molecular structure of a perfluoro-(1,4-dimethyl-2,3-diazacyclohepta-1,3-diene) molecule using gas-phase electron diffraction revealed a C2 conformer with specific bond lengths and angles . Although this study does not directly describe "1-(Perfluoro-n-hexyl)dodecane," it provides insight into the general structural characteristics of perfluoroalkylated molecules, which are likely to exhibit strong C-F bonds and unique geometries due to the electron-withdrawing nature of fluorine.

Chemical Reactions Analysis

Perfluoroalkylated compounds participate in various chemical reactions. For instance, 1-dodecyloxy-4-perfluoroalkylbenzenes have been found to accelerate aldol-type reactions and Friedel-Crafts alkylation in supercritical carbon dioxide, acting as surfactants and leading to the formation of emulsions . Additionally, perfluoroalkyl iodides can engage in photoinduced electron-transfer reactions with certain diamines, leading to the formation of perfluoroalkylated products . These findings suggest that "1-(Perfluoro-n-hexyl)dodecane" may also be involved in similar reactions, potentially serving as a reagent or catalyst in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of perfluoroalkylated compounds are distinct from their hydrocarbon counterparts due to the high electronegativity and small size of fluorine atoms. These properties include increased thermal and chemical stability, as well as a lower coefficient of friction. While the specific properties of "1-(Perfluoro-n-hexyl)dodecane" are not detailed in the provided papers, the general trends observed in perfluoroalkyl compounds can be extrapolated to predict that it would exhibit similar enhanced properties .

科学研究应用

Organometallic Chemistry

- Perfluoroalkylcopper(I) compounds, including variants similar to 1-(Perfluoro-n-hexyl)dodecane, have been studied for their reactions with olefins. These reactions result in mixtures of compounds like 1-(perfluoroheptyl)dodecane, which are significant in the field of organometallic chemistry (Coe & Milner, 1972).

Liquid-Liquid Equilibria in Ionic Liquids

- Research has been conducted on mixtures of 1-hexyl-3-methylimidazolium with benzene and alkanes like dodecane. This is pertinent in understanding the behavior of ionic liquids in solvent extraction, where substances like 1-(Perfluoro-n-hexyl)dodecane may be involved (Letcher & Reddy, 2005).

Supramolecular Chemistry

- Studies have been done on the aggregation of molecules in solutions containing dodecane, which is relevant to understanding the behavior of substances like 1-(Perfluoro-n-hexyl)dodecane in supramolecular chemistry (Nuckolls et al., 1999).

Gelation in Large-Ring Crown Ethers

- The gelation process of large-ring crown ethers in solutions with n-dodecane has been explored, providing insights into the self-assembly and microphase separation in systems that could include 1-(Perfluoro-n-hexyl)dodecane (Yan et al., 2009).

Nuclear Chemistry and Separation Science

- Research on the separation and recovery of thorium from nitric acid using n-dodecane as an extractant system highlights the potential application of similar compounds in the field of nuclear chemistry (Dinkar et al., 2012).

Physical Chemistry of Organophosphorous Extractants

- Studies on di-(2-ethylhexyl)phosphoric acid and tributylphosphate, which have similarities to 1-(Perfluoro-n-hexyl)dodecane, offer insights into the molecular interactions and aggregation in nonpolar organic solvents (Bapat & Dalvi, 2019).

Electro-Optic Switching and Liquid Crystals

- Binary mixtures of helicene with dodecane have been studied for their potential in electro-optic switching, relevant to materials science and the applications of perfluorinated compounds (Nuckolls et al., 2002).

Self-Assembly of Semifluorinated Alkanes

- The packing and self-assembly of semifluorinated alkanes at the air/water interface have been investigated, which is pertinent to understanding the behavior of compounds like 1-(Perfluoro-n-hexyl)dodecane (de Viguerie et al., 2011).

Biocatalysis and Green Chemistry

- Terminal oxygenation of n-alkanes by a fungal peroxidase, producing compounds like dodecanes, offers insights into biocatalysis and the potential for green chemistry applications (Olmedo et al., 2016).

属性

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctadecane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25F13/c1-2-3-4-5-6-7-8-9-10-11-12-13(19,20)14(21,22)15(23,24)16(25,26)17(27,28)18(29,30)31/h2-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSVQUYHNTDJHGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25F13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381980 |

Source

|

| Record name | 1-(Perfluoro-n-hexyl)dodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Perfluoro-n-hexyl)dodecane | |

CAS RN |

90499-30-2 |

Source

|

| Record name | 1-(Perfluoro-n-hexyl)dodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-Thienylmethyl)amino]propanenitrile](/img/structure/B1333663.png)